molecular formula C13H14O5 B1153335 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone CAS No. 263368-92-9

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone

Cat. No.: B1153335
CAS No.: 263368-92-9
M. Wt: 250.25 g/mol
InChI Key:
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Description

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone is an organic compound that belongs to the class of naphthalenones This compound is characterized by its unique structure, which includes an acetyl group, three hydroxyl groups, and a methyl group attached to a dihydronaphthalenone core

Scientific Research Applications

4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalenone core, followed by the introduction of hydroxyl groups through hydroxylation reactions. The acetyl group is then added via acetylation, and the methyl group is introduced through methylation reactions. Each step requires specific catalysts and reaction conditions to ensure the desired configuration and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and consistent quality. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers or esters, depending on the substituents introduced.

Mechanism of Action

The mechanism by which 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The acetyl group may participate in acetylation reactions, modifying the function of target molecules. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which are critical in many biological processes.

Comparison with Similar Compounds

    4-(trans)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone: The trans isomer differs in the spatial arrangement of the acetyl group, leading to different chemical properties and reactivity.

    3,6,8-Trihydroxy-3-methyldihydronaphthalenone: Lacks the acetyl group, resulting in distinct reactivity and applications.

    4-Acetyl-3,6,8-trihydroxy-3-methylnaphthalene:

Uniqueness: The cis configuration of the acetyl group in 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone imparts unique chemical properties, such as specific reactivity in substitution and redox reactions. This configuration also influences its interactions with biological molecules, making it a valuable compound for research in various fields.

Properties

IUPAC Name

(3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNOAZOXGLUUEB-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138226
Record name rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263368-92-9
Record name rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263368-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 2
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 3
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 4
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 5
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
Reactant of Route 6
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
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Q & A

Q1: What is known about the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?

A1: The study states that the structure of this compound was elucidated, but the specific spectroscopic data or molecular formula are not provided in the abstract [].

Q2: Were any other biological activities investigated for this compound besides adenosine A(1) receptor binding?

A2: The abstract only mentions that this compound was found to be "nonactive" []. It does not specify if other biological targets or assays were investigated.

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